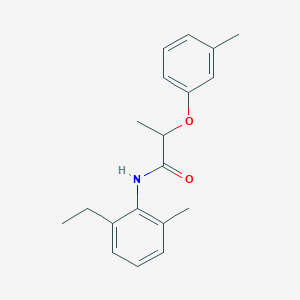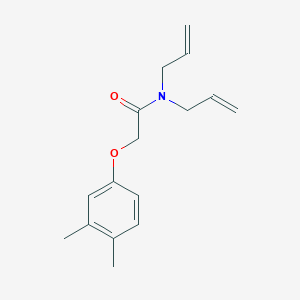![molecular formula C25H28N2O4S B250154 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B250154.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide, also known as BMS-986177, is a small molecule drug that has garnered significant attention in the field of scientific research. This compound is being studied for its potential in treating a range of diseases, including cancer and autoimmune disorders. In
Wirkmechanismus
The mechanism of action for N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide involves the inhibition of a specific enzyme known as Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune response. By inhibiting BTK, this compound reduces the activation of B cells, leading to a decrease in inflammation and immune response. Additionally, BTK is also involved in the growth and survival of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and immune response in animal models of autoimmune disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer. These effects are mediated through the inhibition of BTK.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. This compound has been shown to have high potency and selectivity for BTK, making it an ideal tool for studying the role of BTK in various biological processes. Additionally, the synthesis method for this compound has been optimized to ensure high yields and purity, making it easy to obtain large quantities of this compound for research purposes. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research on N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide. One potential avenue of research is to study the efficacy of this compound in clinical trials for the treatment of autoimmune disorders and cancer. Additionally, further research is needed to understand the precise mechanism of action of this compound and its effects on other biological processes. Finally, there is a need for the development of more potent and selective BTK inhibitors, which could lead to the development of more effective treatments for a range of diseases.
Synthesemethoden
The synthesis method for N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide involves several steps. Initially, 4-isopropylphenol is reacted with chloroacetic acid to produce 2-(4-isopropylphenoxy)acetic acid. This compound is then coupled with N-(4-aminophenyl)benzenesulfonamide to produce the desired product, this compound. The synthesis method for this compound has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide has been the focus of several scientific research studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential in treating cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer.
Eigenschaften
Molekularformel |
C25H28N2O4S |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-19(2)21-9-13-23(14-10-21)31-18-25(28)26-22-11-15-24(16-12-22)32(29,30)27(3)17-20-7-5-4-6-8-20/h4-16,19H,17-18H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
FJKLHZQWUGBZHS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)
![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
